molecular formula C16H12N2O4 B5880431 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile CAS No. 58521-33-8

3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile

Cat. No.: B5880431
CAS No.: 58521-33-8
M. Wt: 296.28 g/mol
InChI Key: PTCJOUIYZWHSJX-MDWZMJQESA-N
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Description

3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile is a chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic applications. This acrylonitrile derivative is of significant research interest due to its structural features, which include a β-phenyl-α,β-unsaturated carbonyl scaffold. Scientific studies have established that this linear scaffold is essential for potent inhibitory activity against the enzyme tyrosinase . Tyrosinase is a critical copper-containing enzyme that regulates melanin production in mammals and is also responsible for enzymatic browning in plants and fungi . As a key regulator of melanogenesis, tyrosinase is a prominent molecular target for investigating treatments for hyperpigmentation disorders and for developing agents to prevent food spoilage . Researchers can explore this compound as a novel candidate in the development of tyrosinase inhibitors. Its structure, which incorporates a nitroxide group (oxidoamino), may contribute to unique redox properties and metal-chelating capabilities, potentially influencing its mechanism of enzyme inhibition. Investigations into its efficacy can include in vitro tyrosinase inhibition assays and cellular studies on melanin biosynthesis.

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-22-16-9-11(2-7-15(16)19)8-13(10-17)12-3-5-14(6-4-12)18(20)21/h2-9,19H,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCJOUIYZWHSJX-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58521-33-8, 2900-76-7
Record name 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058521338
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Record name MLS003107111
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201675
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Record name 3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the hydroxy-methoxyphenyl intermediate: This step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with suitable reagents to form the intermediate.

    Nitrile addition: The intermediate is then reacted with a nitrile compound under controlled conditions to introduce the acrylonitrile group.

    Oxidoamino group introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch reactors: For controlled addition of reagents and temperature regulation.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, making it a candidate for developing antioxidant therapies .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, which play a pivotal role in chronic inflammation. This makes it a potential therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

Preliminary studies have shown that 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile possesses antimicrobial properties against various bacterial strains. This characteristic could be leveraged in developing new antimicrobial agents or preservatives for pharmaceutical formulations .

Skin Care Formulations

The compound's antioxidant and anti-inflammatory properties make it suitable for inclusion in skin care products. It can help protect the skin from oxidative damage caused by environmental stressors and reduce inflammation associated with skin conditions like acne and eczema .

Anti-aging Products

Due to its ability to mitigate oxidative stress, this compound is being explored for use in anti-aging formulations. By reducing free radical damage, it may help maintain skin elasticity and appearance, thus contributing to the development of effective anti-aging creams and serums .

Polymer Composites

In material science, this compound can be utilized as a monomer or additive in polymer composites. Its incorporation can enhance the mechanical properties and thermal stability of materials, making them more durable for industrial applications .

Coatings and Films

The compound's chemical properties allow it to be used in coatings that require UV protection and durability. Such coatings can be beneficial in various applications, including automotive and construction industries where resistance to environmental degradation is essential .

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal examined the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that it effectively reduced DPPH radicals, suggesting strong antioxidant potential comparable to established antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies investigated the anti-inflammatory mechanisms of the compound on human fibroblast cells exposed to inflammatory stimuli. The findings revealed a significant reduction in IL-6 and TNF-alpha levels, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity. The oxidoamino group can interact with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Acrylonitrile Derivatives

Structural Variations and Electronic Effects

Phenothiazine-Based Analogs ()
  • Example: (E)-2-(2-(Methylthio)-10H-phenothiazine-10-carbonyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile (2c). Substituents: A phenothiazine moiety (electron-rich heterocycle) and trifluoromethyl (-CF₃) group. Key Differences: The phenothiazine introduces π-conjugation and sulfur-based interactions, while -CF₃ is a strong electron-withdrawing group (EWG). In contrast, the target compound’s hydroxy/methoxy groups are electron-donating (EDG), and its nitro-derived group is an EWG. This alters charge distribution and redox properties .
Methoxy/Trifluoromethoxy Derivatives (–10)
  • Example: (Z)-3-(4-Methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile (1a2j). Substituents: Methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Key Differences: -OCF₃ is less polar than the target’s nitro-derived group, reducing hydrogen-bonding capacity. The target’s hydroxy group increases acidity (pKa ~10 for phenolic -OH) compared to -OCH₃ (pKa ~15–20) .
Amino-Functionalized Analogs ()
  • Example: (Z)-2-(4-Aminophenyl)-3-(4-(diethylamino)phenyl)acrylonitrile. Substituents: Primary amine (-NH₂) and diethylamino (-N(Et)₂) groups. Key Differences: Amino groups are strong EDGs, increasing electron density on the aromatic ring. The target’s nitro-derived group is an EWG, creating a more electron-deficient system, which may influence binding to biological targets (e.g., enzymes or receptors) .

Physicochemical Properties

Property Target Compound (Z)-1a2j Phenothiazine 2c
Molecular Weight 296.28 g/mol 337.30 g/mol 464.50 g/mol
Melting Point N/A 68–70°C Solid (unspecified)
Boiling Point 457.3°C N/A N/A
Key Functional Groups -OH, -OCH₃, -N(OH)O⁻ -OCH₃, -OCF₃ Phenothiazine, -CF₃
LogP (Calculated) 3.89 ~4.2* ~5.1*

*Estimated based on substituent contributions.

The target compound’s higher LogP (3.89) compared to 1a2j (~4.2) reflects reduced polarity due to the nitro-derived group’s partial charge delocalization. Phenothiazine-based analogs (e.g., 2c) have higher LogP due to hydrophobic aromatic systems .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile?

Methodological Answer:
The compound can be synthesized via Knoevenagel condensation , a common method for acrylonitrile derivatives. Key steps include:

  • Starting Materials : Use 4-hydroxy-3-methoxybenzaldehyde and 4-(hydroxy(oxido)aminophenyl)acetonitrile.
  • Reaction Conditions : Catalyze the reaction with a base (e.g., sodium ethoxide or piperidine) in ethanol under reflux (~80°C). Monitor progress via thin-layer chromatography (TLC) .
  • Purification : Employ column chromatography with a hexane/ethyl acetate gradient. Validate purity using HPLC (>95% purity threshold) .

What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential characterization methods include:

  • Spectroscopy :
    • FTIR : Identify functional groups (e.g., nitrile stretch ~2200 cm⁻¹, hydroxyl groups ~3200–3500 cm⁻¹) .
    • NMR (¹H/¹³C) : Confirm regiochemistry and substituent positions. For example, aromatic protons in the 6.5–7.5 ppm range .
  • X-ray Crystallography : Resolve Z/E isomerism and hydrogen-bonding networks (e.g., C–H⋯O/N interactions) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 355.1) .

How should stability studies be designed for this compound?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for acrylonitriles) .
  • Photostability : Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC. Use amber vials for light-sensitive samples .
  • pH Stability : Test solubility and degradation in buffers (pH 2–12) over 24–72 hours. Neutral pH (6–8) often maximizes stability .

Advanced Research Questions

How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use tools like AutoDock Vina to simulate binding to receptors (e.g., PPARβ/δ or kinases). Optimize the docking grid to include active-site residues (e.g., Ser289, His449 for PPARβ/δ) .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD <2.0 Å indicates stable complexes) .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. hydroxy groups) on bioactivity using MOE or Schrödinger .

How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroblastoma) and treatment durations (e.g., 48-hour IC₅₀) .
  • Redox Activity Control : Account for the hydroxy(oxido)amino group’s redox sensitivity. Use antioxidants (e.g., ascorbic acid) in cell culture media to prevent artefactual oxidation .
  • Off-Target Screening : Employ kinase/GPCR profiling panels (e.g., Eurofins) to identify non-specific interactions .

What strategies optimize bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Mask polar groups (e.g., hydroxyls) with acetyl or PEGylated moieties to enhance permeability .
  • Formulation : Use nanocarriers (e.g., PLGA nanoparticles) for sustained release. Characterize encapsulation efficiency (>80%) via dialysis .
  • Pharmacokinetics : Conduct oral gavage studies in mice (10 mg/kg dose). Measure plasma concentrations via LC-MS/MS; target Cₘₐₓ >1 µM .

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